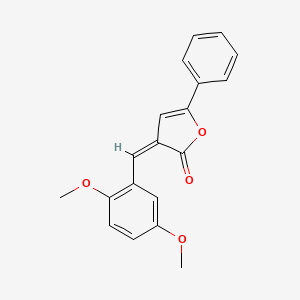

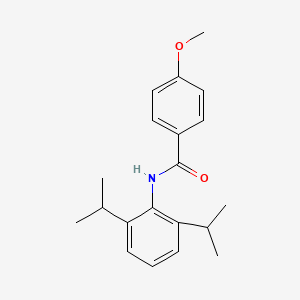

![molecular formula C21H18N2OS B5520702 2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)

2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This report covers detailed information on the synthesis, molecular structure, chemical reactions, and properties of "2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one". The compound is of interest due to its unique structure and potential for various chemical applications.

Synthesis Analysis

The compound can be synthesized through palladium-catalyzed oxidative carbonylation reactions, involving 2-alkynylbenzyl alcohols, 2-alkynylbenzaldehydes, or 2-alkynylphenyl ketones as starting materials. These reactions are facilitated in the presence of catalytic amounts of PdI2, KI, and a CO/air mixture, under specific conditions that allow for intramolecular attack by a nucleophilic oxygen atom on the triple bond coordinated to PdII, followed by alkoxycarbonylation (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied through various spectroscopic techniques. For example, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, a related compound, was characterized by NMR, IR, MS, and elemental analysis to confirm its structure (Veettil & Haridas, 2009).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be explored through its participation in Diels-Alder reactions, as demonstrated by the preparation of thieno[2,3-c]- and thieno[3,2-c]-pyran-3-ones from 2,3-dimethylenethiophene derivatives. These reactions highlight the compound's utility in synthesizing benzothiophenes and their analogs (Jackson, Moody, & Shah, 1990).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. For related compounds, X-ray crystallography has been utilized to determine the crystal and molecular structure, providing insights into the compound's physical characteristics (Boughaleb et al., 2011).

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be inferred from its structure and the functional groups present. Studies on related pyrazole and thiophene derivatives offer valuable insights into these properties, showcasing the compound's potential for further chemical modifications and applications (Acharya et al., 2015).

Scientific Research Applications

Transition Metal Ions Recognition

Pyrazoline derivatives, related to the compound , have been studied for their strong affinity towards divalent transition metal ions. These studies focus on the spectroscopic analysis of how these derivatives interact with metal ions like Zn2+, showcasing potential applications in metal ion sensing and recognition (Haibin Shi, S. Ji, Bing Bian, 2007).

Synthesis and Reactivity

Research on heterocyclic ketenethioacetal derivatives, including benzothiophen-3(2H)-one compounds, reveals methods for preparing these compounds and their reactions with nucleophilic reagents. This work underlines the versatility of these compounds in synthetic organic chemistry, paving the way for the synthesis of a wide array of heterocyclic compounds (Y. Tominaga, Y. Morita, Y. Matsuda, G. Kobayashi, 1975).

Structural Diversity via Ring Closure Reactions

The use of pyrazole derivatives in generating structurally diverse compound libraries through alkylation and ring closure reactions has been explored. This research highlights the potential of such compounds in the development of new materials and bioactive molecules (G. Roman, 2013).

Electrophilic Substitution and Coordination Chemistry

Studies involving pyrazole and benzothiophene derivatives have demonstrated their utility in electrophilic substitution reactions and the synthesis of metal complexes. These findings are significant for the development of coordination compounds with potential applications in catalysis and materials science (M. Guerrero, J. Pons, V. Branchadell, T. Parella, X. Solans, M. Font‐Bardia, J. Ros, 2008).

Anti-Tumor Activity

Research on benzothiophene derivatives has also ventured into the exploration of their cytotoxic effects against various cancer cell lines. This line of investigation holds promise for the development of new therapeutic agents (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).

Future Directions

properties

IUPAC Name |

(2Z)-2-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-18(12-20-21(24)17-10-6-7-11-19(17)25-20)15(2)23(22-14)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRJTSDEALTQMV-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=C3C(=O)C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=C\3/C(=O)C4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

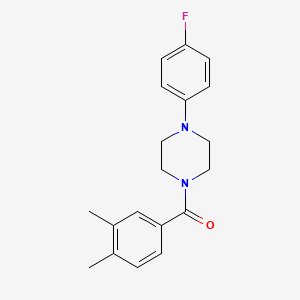

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

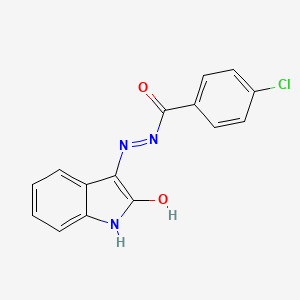

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)